2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 934558-37-9
VCID: VC2732355
InChI: InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3
SMILES: B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC
Molecular Formula: C13H19BO3
Molecular Weight: 234.1 g/mol

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

CAS No.: 934558-37-9

Cat. No.: VC2732355

Molecular Formula: C13H19BO3

Molecular Weight: 234.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane - 934558-37-9

CAS No. 934558-37-9
Molecular Formula C13H19BO3
Molecular Weight 234.1 g/mol
IUPAC Name 2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Standard InChI InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3
Standard InChI Key ALOLSCLBNZSAMC-UHFFFAOYSA-N
SMILES B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC
Canonical SMILES B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC

Chemical Identity and Structure

Basic Identifiers

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the class of organoboron compounds containing a dioxaborinane ring system. The compound features a methoxy group at the ortho position of the phenyl ring, which distinguishes it from other phenylboronate derivatives. Table 1 summarizes the key chemical identifiers of this compound.

ParameterValue
CAS Number934558-37-9
Molecular FormulaC₁₃H₁₉BO₃
Molecular Weight234.10 g/mol
IUPAC Name2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
MDL NumberMFCD28101501

Table 1: Chemical identifiers of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Structural Representation

The structural characteristics of this compound include a six-membered dioxaborinane ring with three methyl substituents (at positions 4 and 6) and a 2-methoxyphenyl group directly attached to the boron atom. This arrangement creates a structurally rigid molecule with specific geometric constraints that influence its reactivity. The compound can be represented by the following chemical descriptors:

Structural DescriptorValue
InChIInChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3
InChIKeyALOLSCLBNZSAMC-UHFFFAOYSA-N
SMILESCOc1ccccc1B2OC(C)CC(C)(C)O2

Table 2: Structural descriptors for 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are important considerations for its handling, storage, and application in research settings. Based on available data, this compound exists as a solid at room temperature with specific characteristics detailed in Table 3.

PropertyValue
Physical StateSolid
AppearanceOff-white to white solid
Predicted Boiling Point342.7±25.0 °C (at 760 Torr)
Predicted Density1.02±0.1 g/cm³
Melting PointNot available in literature
Refractive IndexNot available in literature

Table 3: Physical properties of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Synthesis Methods

Photocatalyzed Borylation Methods

Alternative synthetic approaches include photocatalyzed borylation reactions, which offer milder conditions and potentially higher functional group tolerance. Research on related compounds like 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane demonstrates successful synthesis through photocatalytic methods, achieving yields of up to 84% .

These methods typically involve:

  • Photoactivation of a catalyst

  • Borylation of the aryl substrate

  • Formation of the dioxaborinane ring structure

  • Purification via column chromatography

Spectroscopic Characterization

Spectral TypeChemical Shifts and Coupling Constants
¹H NMR (400 MHz, CDCl₃)δ 7.75 (d, J = 8.7 Hz, 2H), 6.87 (d, J = 8.7 Hz, 2H), 4.32 (dqd, J = 12.3, 6.2, 3.0 Hz, 1H), 3.82 (s, 3H), 1.85 (dd, J = 13.9, 2.9 Hz, 1H), 1.57 (d, J = 4.6 Hz, 1H), 1.36 (d, J = 4.5 Hz, 6H), 1.33 (d, J = 6.2 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 161.64, 135.56, 113.14, 77.48, 77.16, 76.84, 70.94, 64.99, 55.20, 46.22, 31.49, 28.31, 23.42

Table 4: NMR data for the related compound 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

For 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the expected NMR profile would show differences in the aromatic region due to the ortho-positioning of the methoxy group, which would create a different coupling pattern compared to the para-substituted analog.

Mass Spectrometry

Mass spectrometry provides valuable information for compound identification and purity assessment. For the related para-substituted compound, GC-MS analysis shows a molecular ion peak at m/z 234.14, which corresponds to the expected molecular weight . The target compound, 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, would have the same molecular weight of 234.10 g/mol .

Hazard TypeClassification
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H312 (Harmful in contact with skin)
H332 (Harmful if inhaled)

Table 5: Hazard information for 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

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234.0984 g/mol